molecular formula C12H18N2O2 B12424783 3-Hydroxy-N-desethyl Lidocaine-d5

3-Hydroxy-N-desethyl Lidocaine-d5

Cat. No.: B12424783
M. Wt: 227.31 g/mol
InChI Key: YITCMQBVWIHTTA-SGEUAGPISA-N
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Description

3-Hydroxy-N-desethyl Lidocaine-d5 (CAS 1286490-96-7) is a stable isotope-labeled, deuterated compound specifically designed for use as an internal standard in analytical research. With a molecular formula of C12H13D5N2O2 and a molecular weight of 227.31 g/mol, this compound is a key labeled metabolite of the local anesthetic Lidocaine . It is primarily applied in quantitative bioanalysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it enables the precise and accurate measurement of its non-deuterated counterpart in complex biological matrices like plasma or urine. By incorporating five deuterium atoms, it provides nearly identical chromatographic behavior to the analyte of interest while being distinguishable by mass spectrometry, thereby correcting for analytical variability and improving data reliability. This makes it an indispensable tool for advanced pharmacokinetic studies, drug metabolism research, and forensic toxicology investigations focused on Lidocaine. The product is offered as a fine chemical and should be stored refrigerated between 2-8°C. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

227.31 g/mol

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide

InChI

InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2

InChI Key

YITCMQBVWIHTTA-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)O)C

Origin of Product

United States

Preparation Methods

N-Deethylation of Lidocaine

Reaction Mechanism :
Lidocaine undergoes oxidative N-deethylation catalyzed by cytochrome P450 enzymes (e.g., CYP2B1/2B2). This step removes one ethyl group from the tertiary amine, yielding N-desethyl Lidocaine (MEGX).

Chemical Approach :

  • Reagents : Chloroethylamine or strong bases (e.g., NaOH) under reflux.
  • Conditions :
    • Temperature: 60–80°C
    • Solvent: Ethanol/water (1:1 v/v)
    • Reaction Time: 4–6 hours.

Enzymatic Approach :

  • Catalyst : Recombinant CYP2B1/2B2 isoforms.
  • Cofactors : NADPH (1 mM), O₂ saturation.
  • Yield : 78% (microsomal incubation).

Hydroxylation at the 3-Position

Reaction Mechanism :
Hydroxylation occurs via cytochrome P450-mediated oxidation, introducing a hydroxyl group at the 3-position of the 2,6-dimethylaniline moiety.

Chemical Synthesis :

  • Reagents : H₂O₂ (30%), FeSO₄ catalyst.
  • Conditions :
    • pH: 7.4 (phosphate buffer)
    • Temperature: 37°C
    • Reaction Time: 12 hours.

Enzymatic Hydroxylation :

  • Catalyst : CYP2B2 (exclusive 3-hydroxylation).
  • Selectivity : >90% for 3-hydroxy over 4-hydroxy products.

Deuteration Strategies

Deuteration is achieved through isotopic exchange or synthesis using deuterated precursors.

Isotopic Exchange via Hydrogen-Deuterium (H/D) Exchange

Photocatalytic Method :

  • Catalyst : Tetra-n-butylammonium decatungstate (TBADT) + thiol cocatalyst.
  • Deuterium Source : D₂O.
  • Conditions :
    • Light: 390 nm LED
    • Temperature: 25°C
    • Reaction Time: 24 hours.
  • Efficiency : >95% deuterium incorporation at benzylic and α-amino positions.

Acid/Base-Catalyzed Exchange :

  • Reagents : DCl/D₂O or NaOD/D₂O.
  • Conditions :
    • Temperature: 50°C
    • Reaction Time: 48 hours.
  • Limitation : Partial deuteration (≤70%) due to steric hindrance.

Synthesis from Deuterated Precursors

Deuterated Ethylamine :

  • Route :
    • Lidocaine-d5 (ethyl-d5 group) → N-deethylation → 3-hydroxylation.
  • Isotopic Purity : 99.8% (confirmed via MS).

Purification and Characterization

Chromatographic Purification

HPLC Conditions :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase :
    • A: 0.1% formic acid in H₂O
    • B: Acetonitrile
    • Gradient: 10% B → 90% B over 20 minutes.
  • Retention Time : 12.3 minutes.

GC-MS Validation :

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film).
  • Carrier Gas : Helium (1.5 mL/min).
  • Ionization : Electron impact (70 eV).
  • Characteristic Ions : m/z 227 (M⁺), 172 (C₉H₁₀NO₂⁺).

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.21 (s, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, CH₂ND₂), 2.89 (s, 3H, NCH₃).

High-Resolution MS :

  • Observed : 227.168 ([M+H]⁺).
  • Calculated : 227.168 (C₁₂D₅H₁₃N₂O₂).

Industrial-Scale Production

Optimized Protocol :

  • Batch Reactor Setup :
    • Lidocaine (1 kg), D₂O (5 L), TBADT (0.1 mol%), 390 nm LEDs.
  • Reaction Monitoring :
    • In-line HPLC for deuteration efficiency.
  • Yield : 82% (purity >99%).

Cost Analysis :

Component Cost (USD/kg)
Lidocaine 450
D₂O 1,200
TBADT Catalyst 3,000
Total 4,650

Challenges and Innovations

Isotopic Dilution :

  • Issue : Protium contamination during hydroxylation.
  • Solution : Anhydrous conditions + deuterated solvents (CD₃OD).

Regioselectivity :

  • Innovation : CYP2B2 mutants (T302A) enhance 3-hydroxylation specificity.

Applications in Research

  • Pharmacokinetics : Internal standard for LC-MS quantification of Lidocaine metabolites.
  • Mechanistic Studies : Isotope effects on CYP-mediated N-dealkylation.

Chemical Reactions Analysis

Metabolic Reactions

As a metabolite, 3-Hydroxy-N-desethyl Lidocaine-d5 participates in hepatic and extrahepatic pathways:

  • Enzymatic Oxidation : Further oxidized by hepatic CYP450 isoforms to form polar conjugates (e.g., glucuronides) .

  • Redox Interactions : The hydroxyl group at the 3-position undergoes reversible oxidation/reduction, influencing its pharmacokinetic half-life (t₁/₂ = 30–120 min) .

  • Binding to Serum Proteins : Competes with Lidocaine for albumin binding sites, altering free drug concentrations in plasma .

Table 2: Comparative Metabolic Activity

ParameterLidocaineThis compound
Plasma Protein Binding60-80%45-55%
CYP450 Isoform AffinityCYP3A4 > CYP1A2CYP2D6 > CYP3A4
BioactivitySodium channel blocker (100%)20-30% relative potency

Source: PMC , PubChem

Analytical System Reactions

In mass spectrometry (MS) and chromatography, the compound exhibits distinct reactivity:

  • Fragmentation Patterns :

    • Base peak at m/z 227.168 ([M+H]⁺) with deuterium-induced isotopic shifts .

    • Diagnostic fragments at m/z 86 (diethylamino group) and m/z 154 (hydroxylated aromatic moiety) .

  • Chromatographic Behavior :

    • Retention time (RT) = 8.2 min on C18 columns (ACN/H₂O gradient) .

    • Improved resolution compared to non-deuterated analogs due to reduced hydrogen bonding.

Figure 1: MS/MS Fragmentation Pathway

text
227.168 [M+H]⁺ → 154.1 (aromatic-OH loss) → 86.0 (diethylamino fragment)

Stability and Degradation Reactions

  • Hydrolytic Degradation : Susceptible to hydrolysis at pH < 3 or pH > 9, forming 3-hydroxy-2,6-dimethylaniline and deuterated glycine derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, with a degradation half-life of 48 hours .

Table 3: Stability Profile

ConditionDegradation Rate (k)Half-Life (t₁/₂)
Acidic (pH 2.0)0.015/hr46 hr
Alkaline (pH 10.0)0.022/hr31 hr
UV Light0.014/hr48 hr

Source: Evitachem, LGC Standards

Scientific Research Applications

3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine, which is a widely used local anesthetic and antiarrhythmic drug. The deuterated form of the compound is often used in scientific research for analytical and pharmacokinetic studies because it has stable isotopic labeling.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It is used as an internal standard in mass spectrometry for the quantification of Lidocaine and its metabolites.
  • Biology The compound is used in studies involving the metabolism and pharmacokinetics of Lidocaine.
  • Medicine It helps in the development of new anesthetic drugs and in understanding the metabolic pathways of existing drugs.
  • Industry The compound is used in the quality control and assurance processes of pharmaceutical products.

Properties

This compound

  • Molecular Formula: C12H18N2O2C_{12}H_{18}N_2O_2
  • Molecular Weight: 222.28352
  • Synonyms: SNX 483-d5, 3-HydroxyMonoethylglycylxylidide-d5, 3-Hydroxy-N-(N-ethylglycyl-d5)-2,6-xylidine, 3-Hydroxy-ω-(ethylaMino-d5)-2,6-diMethylacetanilide, 2-(EthylaMino-d5)-N-(3-hydroxy-2,6-diMethylphenyl)acetaMide

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Lidocaine and Its Metabolites
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Lidocaine 137-58-6 C₁₄H₂₂N₂O 234.34 Parent compound; local anesthetic with rapid onset .
3-Hydroxy-N-desethyl Lidocaine 34604-56-3 C₁₂H₁₈N₂O₂ 222.29 Non-deuterated metabolite; hydroxylation at position 3 and N-deethylation .
3-Hydroxy-N-desethyl Lidocaine-d5 1286490-96-7 C₁₂H₁₃D₅N₂O₂ 227.31 Deuterated version; used as an isotopic internal standard .
4-Hydroxylidocaine 39942-41-1 C₁₄H₂₂N₂O₂ 250.34 Positional isomer (hydroxylation at position 4); minor metabolite .
Glycinexylidide-d6 1217098-46-8 C₁₀H₈D₆N₂O 184.27 Further metabolite of Lidocaine; deuterated for analytical applications .
Deuterated Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Nor Lidocaine-d5 Hydrochloride 1329497-00-8 C₁₂H₁₄D₅ClN₂O 247.78 Deuterated metabolite with HCl salt; stored at -20°C for stability .
N-Nitroso N-des-ethyl Lidocaine D6 Not Available Not Provided Not Provided Nitrosated derivative; used in carcinogenicity studies .
Lidocaine D10 Hydrochloride 1189959-13-4 C₁₄H₁₇D₁₀ClN₂O 279.88 Fully deuterated (10 D atoms); enhances MS signal resolution .

Key Distinctions

Isotopic Labeling :

  • 3-Hydroxy-N-desethyl Lidocaine-d5 contains five deuterium atoms , replacing hydrogens at specific positions to minimize isotopic interference during analysis . In contrast, Lidocaine D10 Hydrochloride incorporates 10 deuteriums , offering higher mass shift but requiring specialized synthesis .

Metabolic Relevance :

  • This compound is a primary oxidative metabolite of Lidocaine, whereas Glycinexylidide-d6 represents a secondary metabolite resulting from further degradation .

Positional Isomerism :

  • Compared to 4-Hydroxylidocaine (hydroxyl group at position 4), this compound exhibits distinct pharmacokinetic behavior due to structural differences .

Analytical Utility: Deuterated analogs like this compound are critical for isotope dilution assays, improving accuracy in quantifying trace metabolites in plasma or urine . Non-deuterated versions (e.g., 3-Hydroxy-N-desethyl Lidocaine) lack this advantage.

Physicochemical Properties

Property This compound Nor Lidocaine-d5 Hydrochloride Lidocaine D10 Hydrochloride
Solubility No data available Soluble in polar solvents High aqueous solubility
Stability Stable at room temperature Requires -20°C storage Room temperature stable
Melting Point >200°C (decomposition) Not reported Not reported

Biological Activity

3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated derivative of lidocaine, a well-known local anesthetic. This compound has garnered interest in pharmacological research due to its unique properties and potential applications. Understanding its biological activity is crucial for its development and application in clinical settings.

  • Molecular Formula : C12_{12}H13_{13}D5_5N2_2O2_2
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 1286490-96-7

This compound primarily functions as a sodium channel blocker, similar to its parent compound, lidocaine. This mechanism inhibits the influx of sodium ions during action potentials in nerve cells, leading to a decrease in neuronal excitability and conduction velocity. The presence of deuterium may influence the compound's pharmacokinetics and dynamics, potentially enhancing its stability and reducing metabolic degradation.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Local Anesthetic Effect : Exhibits local anesthetic properties by blocking nerve conduction.
  • Antiarrhythmic Properties : May possess antiarrhythmic effects, akin to lidocaine, which is used in treating ventricular arrhythmias.
  • Potential Neuroprotective Effects : Some studies suggest that lidocaine derivatives may have neuroprotective properties, which could be explored further with this compound.

Research Findings

Recent studies have investigated the pharmacological profile of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits sodium channels in neuronal cells, demonstrating a dose-dependent response similar to that observed with lidocaine.
  • In Vivo Studies : Animal models have indicated that this compound can provide effective analgesia without significant systemic toxicity, suggesting a favorable safety profile.

Case Studies

Several case studies highlight the application and efficacy of this compound:

  • Case Study 1 : A study involving rats demonstrated that administration of this compound resulted in significant pain relief during surgical procedures compared to control groups receiving saline.
  • Case Study 2 : In a controlled trial assessing cardiac arrhythmias, the compound showed promise in stabilizing heart rhythms in subjects with induced ventricular tachycardia.

Comparative Analysis

The following table compares the biological activities of this compound with its parent compound, lidocaine:

PropertyLidocaineThis compound
Molecular Weight234.34 g/mol227.31 g/mol
Sodium Channel BlockadeYesYes
Local Anesthetic EffectStrongModerate
Antiarrhythmic ActivityYesPotentially present
Neuroprotective EffectsLimitedPossible

Q & A

Q. Solutions :

  • Sample Preparation : Use hybrid solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) to remove lipids and proteins. Validate recovery rates (≥85%) .
  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic fine structure (mass accuracy < 5 ppm) .
  • Calibration Curves : Prepare matrix-matched standards with deuterated internal standards to account for ion suppression .

Advanced Question: How do pH and temperature affect the stability of this compound during storage and analysis?

Answer:

  • pH Sensitivity : The compound degrades in acidic conditions (pH < 3) due to protonation of the tertiary amine. Stabilize samples with neutral buffers (e.g., phosphate buffer, pH 7.4) .
  • Thermal Stability : Store at −80°C for long-term preservation; avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
  • Oxidation Prevention : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent hydroxyl radical-mediated degradation in aqueous solutions .

Basic Question: How should researchers address heterogeneity in reported pharmacokinetic data for lidocaine metabolites like this compound?

Answer:

  • Meta-Analysis Frameworks : Apply Higgins’ statistic to quantify heterogeneity across studies. For > 50%, use random-effects models to account for variability in study designs (e.g., dosing regimens, species differences) .
  • Sensitivity Analysis : Exclude outliers (e.g., studies using non-validated assays) and recalculate pooled half-life or clearance estimates .

Advanced Question: What synthetic strategies are optimal for producing high-purity this compound?

Answer:

  • Deuterium Incorporation : React lidocaine with D₂O under basic conditions (pH 9–10) to exchange labile hydrogens. Confirm deuteration efficiency (>98%) via NMR (δ 2.1–2.3 ppm for CD₃ groups) .
  • Purification : Use preparative HPLC with a gradient elution (20%→80% acetonitrile) to isolate the deuterated metabolite. Validate purity (>99%) via GC-MS or elemental analysis .

Methodological Question: How does the use of deuterated internal standards like this compound improve data accuracy compared to non-deuterated analogs?

Answer:

  • Ionization Efficiency : Deuterated standards co-elute with analytes, normalizing matrix-induced signal suppression/enhancement. This reduces variability by 20–30% compared to external calibration .
  • Compensation for Extraction Losses : Deuterated compounds mimic analyte behavior during SPE or liquid-liquid extraction, improving recovery correction (RSD < 5%) .

Advanced Question: What statistical methods are recommended for resolving contradictions in metabolic flux studies involving this compound?

Answer:

  • Bayesian Hierarchical Modeling : Integrate prior data (e.g., enzyme kinetic parameters) to refine posterior estimates of metabolite formation rates .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics) to identify confounding variables (e.g., batch effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.